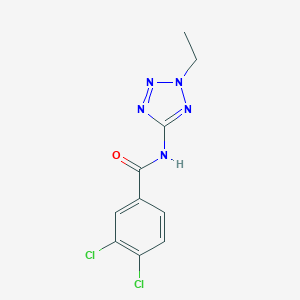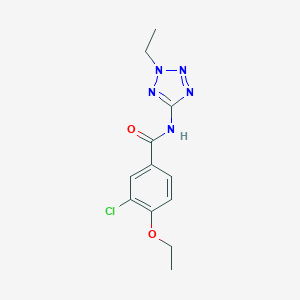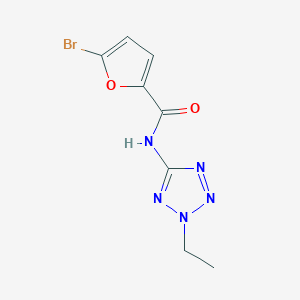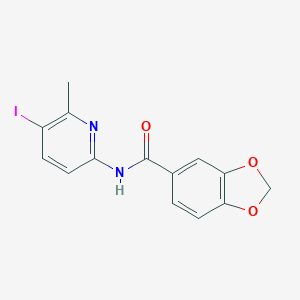
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves its ability to selectively bind to specific ion channels in the brain. This binding can either block or activate the ion channel, depending on the specific channel and the concentration of the compound. By selectively targeting different ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been found to have a variety of biochemical and physiological effects. These effects include the modulation of ion channel activity, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects make it a valuable tool for researchers studying the function of the nervous system and potential therapeutic targets for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to selectively target different channels and gain insights into their function. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are many potential future directions for research involving N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One promising area of research involves the development of new compounds that are more selective for specific ion channels and have fewer potential side effects. Another area of research involves the use of this compound in the development of new therapies for neurological disorders, such as epilepsy and migraine headaches. Finally, researchers may also explore the potential use of this compound in other areas of scientific research, such as cancer biology and drug discovery.
合成法
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a complex process that requires a high degree of expertise and specialized equipment. The most commonly used method for synthesizing this compound involves a series of chemical reactions that begin with the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This compound is then reacted with 5-amino-6-methyl-2-iodopyridine to form N-(5-iodo-6-methylpyridin-2-yl)-2,5-dimethoxybenzamide, which is subsequently reacted with 1,2-dihydro-3,4-dimethoxy-9-methyl-1-oxo-5H-benzo[a]cycloheptene to form the final product.
科学的研究の応用
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the function of ion channels in the brain. Ion channels are proteins that play a critical role in the transmission of electrical signals in the nervous system, and abnormalities in ion channel function have been linked to a range of neurological disorders, including epilepsy and migraine headaches. By selectively blocking or activating specific ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of these disorders.
特性
分子式 |
C14H11IN2O3 |
|---|---|
分子量 |
382.15 g/mol |
IUPAC名 |
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11IN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
InChIキー |
ACLOLICRBMXVEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

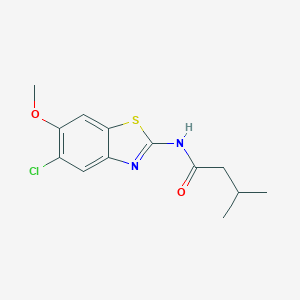
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
